molecular formula C15H17NO2 B129794 Agomelatine-d4 CAS No. 1079389-44-8

Agomelatine-d4

Cat. No. B129794
M. Wt: 247.32 g/mol
InChI Key: YJYPHIXNFHFHND-LZMSFWOYSA-N
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Description

Efficacy and Mechanism of Agomelatine

Description of Agomelatine Agomelatine is a novel antidepressant that acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at the serotonin 5-HT2C receptor subtype. It has been developed to address major depressive disorder (MDD) with a unique mechanism that targets both melatonergic and serotonergic systems, aiming to improve the efficacy and reduce side effects compared to traditional antidepressants .

Synthesis Analysis While the synthesis of Agomelatine itself is not detailed in the provided papers, a study on the synthesis and pharmacological evaluation of a series of Agomelatine analogues is available. These analogues were designed to optimize Agomelatine's affinity for the serotonin 5-HT2C receptor and to block a key point of its metabolism. The compounds synthesized showed good binding affinity at the melatonin MT1 and MT2 receptors, with some exhibiting promising affinities at the 5-HT2C receptor as well .

Molecular Structure Analysis Agomelatine's molecular structure, a naphthalenic analogue of melatonin, allows it to interact with melatonin and serotonin receptors. Its structure is crucial for its dual action as an MT1/MT2 agonist and a 5-HT2C antagonist, which is fundamental to its antidepressant and anxiolytic effects .

Chemical Reactions Analysis The chemical interactions of Agomelatine with receptors in the brain have been extensively studied. It competitively inhibits the 5-HT2C receptors, which enhances the activity of frontocortical dopaminergic and adrenergic pathways. This blockade is believed to contribute to its antidepressant effects .

Physical and Chemical Properties Analysis Agomelatine's physical and chemical properties, such as its agonistic action at melatonin receptors and antagonistic effects at the 5-HT2C receptor, lead to improvements in sleep architecture and efficiency. These properties are also associated with a good safety and tolerability profile, with fewer side effects on sexual health compared to SSRI antidepressants and no observed withdrawal or discontinuation syndrome .

Relevant Case Studies

Case Study on Major Depressive Disorder A double-blind, parallel-group study with 238 patients compared 25 mg/d Agomelatine (adjustable to 50 mg/d) to placebo over 6 weeks. The study found significant improvements in depression severity, response rate, and time to first response with Agomelatine. It also improved sleep-related issues and was well tolerated, with a safety profile similar to placebo .

Case Study on Dose Comparison A pilot study compared two doses of Agomelatine (5 mg and 100 mg) in the treatment of MDD. Both doses showed significant improvement in depressive symptoms, with the 5 mg dose potentially being as effective and slightly better tolerated than the 100 mg dose. This study highlighted the importance of dose optimization in achieving the best therapeutic effect with minimal side effects .

Case Study on Depression/Anxiety Model In a mouse model of depression/anxiety, Agomelatine was shown to reverse behavioral deficits and normalize circadian rhythms. It also promoted neurogenesis, increasing cell proliferation and maturation of newborn neurons in the hippocampus. These effects were compared favorably to those of fluoxetine, a classical selective serotonin reuptake inhibitor .

Case Study on Long-Term Efficacy Although the long-term efficacy of Agomelatine requires further investigation, the existing studies suggest that its unique mechanism of action, involving both melatonergic and serotonergic systems, provides a distinct and effective approach to treating depression with additional benefits such as improved sleep quality and circadian rhythm normalization .

Scientific Research Applications

  • Treatment of Major Depressive Disorder :

    • Agomelatine has been shown to be effective in treating major depressive disorder. A study by Lôo et al. (2002) found that a 25 mg dose of Agomelatine was more effective than placebo in reducing depressive symptoms, as measured by the Hamilton Rating Scale for Depression and other criteria (Lôo, Hale, & D’haenen, 2002).
  • Impact on Intraocular Pressure in Glaucoma Patients :

  • Effects on Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Aging :

    • A study by Chanmanee et al. (2021) demonstrated that Agomelatine attenuates endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis in the hippocampus of aging rats, suggesting potential applications in neurodegenerative conditions (Chanmanee, Wongpun, Tocharus, Govitrapong, & Tocharus, 2021).
  • Interactions with Membrane Phospholipids :

    • Research by Ergun et al. (2014) explored Agomelatine's interactions with model membranes, revealing that it significantly affects the order, packing, and dynamics of membrane phospholipids. This study provides insights into its action mechanism at the molecular level (Ergun, Demir, Uzbay, & Severcan, 2014).
  • Influence on Muscle Strength and Inflammatory Cytokines in Muscular Dystrophy :

properties

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC2=C1C=C(C=C2)OC)C([2H])([2H])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agomelatine-d4

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